

Spectroscopic Analysis of Brominated Alkenes: A Technical Guide

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Compound of Interest

Compound Name: 1,5-Dibromopent-2-ene

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Executive Summary

This technical guide addresses the spectroscopic characterization of **1,5-Dibromopent-2-ene**. A comprehensive search of scientific literature and chemical databases reveals a notable absence of published experimental spectroscopic data (NMR, IR, MS) for this specific compound. This suggests that **1,5-Dibromopent-2-ene** is not a widely synthesized or characterized molecule.

In light of this, the following guide provides a framework for the spectroscopic analysis of such a compound. It includes detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) that are applicable to a novel liquid organic compound like **1,5-Dibromopent-2-ene**. To illustrate the requested data presentation format, spectroscopic data for the closely related and well-characterized saturated analogue, 1,5-Dibromopentane, is presented. It is crucial to note that this data is provided for illustrative purposes only and does not represent the spectroscopic properties of **1,5-Dibromopent-2-ene**.

Spectroscopic Data Presentation (Illustrative Example: 1,5-Dibromopentane)

The following tables summarize the known spectroscopic data for 1,5-Dibromopentane.

Table 1: ¹H NMR Data for 1,5-Dibromopentane

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3.42	Triplet	4H	Br-CH ₂ -CH ₂ -
1.93	Quintet	4H	-CH ₂ -CH ₂ -CH ₂ -
1.62	Quintet	2H	-CH ₂ -CH ₂ -CH ₂ -

Solvent: CDCl₃. Instrument: 300 MHz Bruker AC-300 or equivalent.

Table 2: ¹³C NMR Data for 1,5-Dibromopentane

Chemical Shift (δ) ppm	Assignment
33.5	CH ₂ -Br
32.7	-CH ₂ -CH ₂ Br
25.8	-CH ₂ -CH ₂ -CH ₂ -

Solvent: CDCl₃.

Table 3: Key IR Absorptions for 1,5-Dibromopentane

Wavenumber (cm ⁻¹)	Intensity	Assignment
2940-2860	Strong	C-H stretch (alkane)
1465-1435	Medium	C-H bend (scissoring)
645	Strong	C-Br stretch

Sample Preparation: Neat liquid between NaCl or KBr plates.

Table 4: Mass Spectrometry Data for 1,5-Dibromopentane

m/z	Relative Intensity (%)	Assignment
228, 230, 232	Low	[M] ⁺ , [M+2] ⁺ , [M+4] ⁺ (Molecular ion cluster)
149, 151	High	[M-Br] ⁺
69	High	[C ₅ H ₉] ⁺
41	Base Peak	[C ₃ H ₅] ⁺

Ionization Method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a liquid sample such as **1,5-Dibromopent-2-ene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:** A sample of the analyte (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) to a volume of approximately 0.6-0.7 mL in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if the solvent does not provide a suitable reference signal.
- Instrument Setup:** The NMR spectrometer is tuned to the appropriate frequencies for the nuclei being observed (e.g., ¹H, ¹³C). The sample is placed in the magnet, and the field is locked onto the deuterium signal of the solvent. Shimming is performed to optimize the homogeneity of the magnetic field.
- Data Acquisition:** For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance sensitivity. The number of scans is adjusted to achieve an adequate signal-to-noise ratio.
- Data Processing:** The acquired FID is subjected to a Fourier transform to convert it from the time domain to the frequency domain, yielding the NMR spectrum. Phase correction and

baseline correction are applied. The chemical shifts are referenced to the TMS signal (0.00 ppm) or the residual solvent peak.

Infrared (IR) Spectroscopy

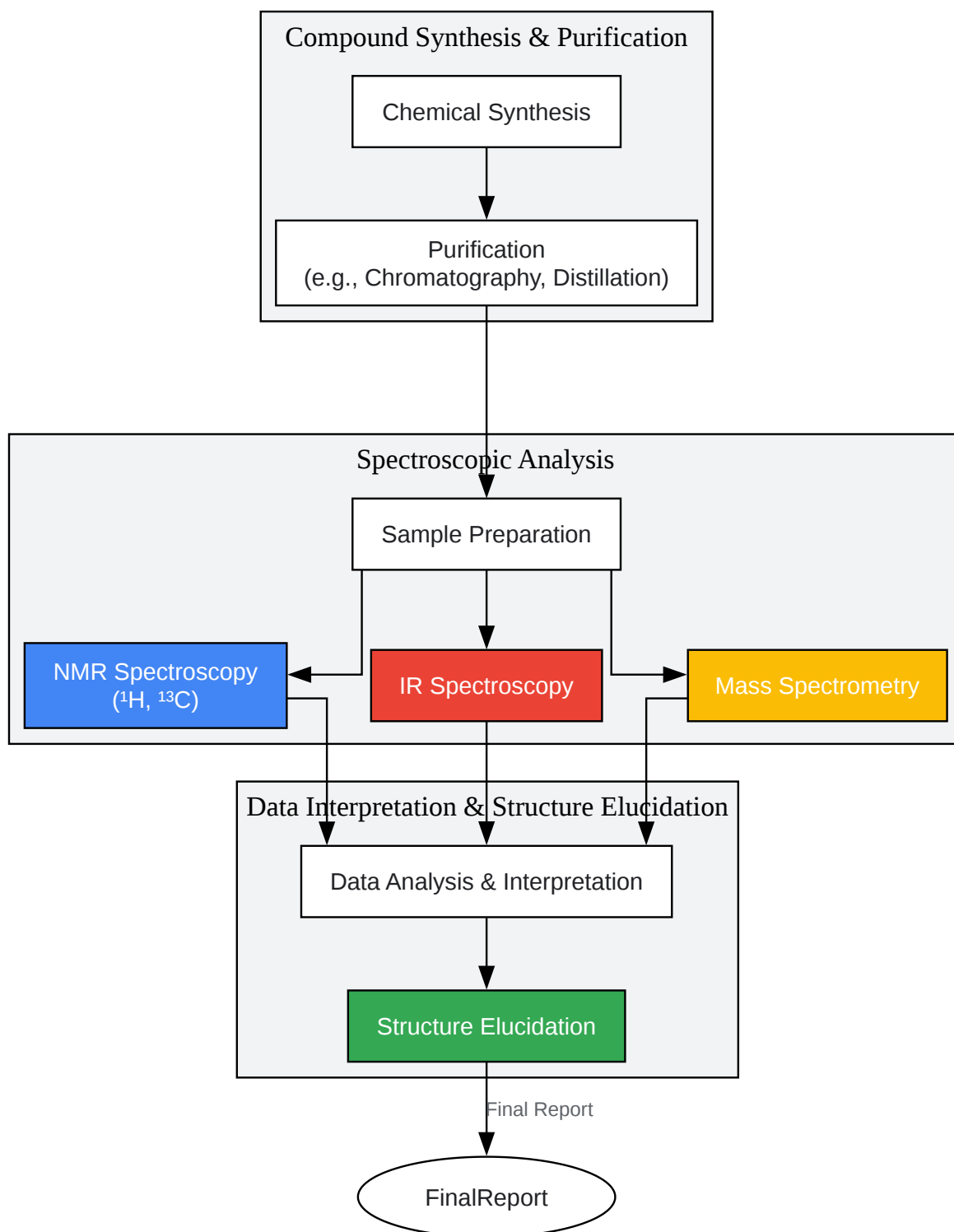
- **Sample Preparation (Neat Liquid):** A drop of the liquid sample is placed on the surface of a salt plate (e.g., NaCl or KBr). A second salt plate is carefully placed on top to create a thin liquid film between the plates.
- **Instrument Setup:** The IR spectrometer is purged with dry air or nitrogen to minimize atmospheric interference (e.g., from CO₂ and water vapor). A background spectrum of the clean, empty sample holder is collected.
- **Data Acquisition:** The prepared sample is placed in the instrument's sample compartment. The IR spectrum is recorded by passing infrared radiation through the sample and measuring the absorption at different wavenumbers.
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

- **Sample Introduction:** For a volatile liquid, the sample can be introduced via direct injection into the ion source or through a gas chromatograph (GC) for separation and introduction.
- **Ionization (Electron Ionization - EI):** The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in a vacuum.^{[1][2]} This causes the molecule to lose an electron, forming a molecular ion (M⁺), which can then undergo fragmentation.^{[1][3][4]}
- **Mass Analysis:** The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative ion intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound.



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